molecular formula C20H23N3O3 B6137560 N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}nicotinamide

N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}nicotinamide

Katalognummer B6137560
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: TZKPUGFMCUTVJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}nicotinamide, also known as BPN14770, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of cognitive impairment associated with various neurological disorders. BPN14770 has been shown to have beneficial effects on memory and cognitive function in preclinical studies, and has the potential to be a promising therapeutic option for patients suffering from cognitive impairment.

Wirkmechanismus

N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}nicotinamide acts as a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a key role in the regulation of cellular signaling pathways that are involved in learning and memory. By inhibiting PDE4D, N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}nicotinamide increases the levels of cyclic adenosine monophosphate (cAMP) in the brain, which in turn activates downstream signaling pathways that are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}nicotinamide has been shown to have a number of biochemical and physiological effects that are relevant to its therapeutic potential. These include the regulation of synaptic plasticity, the reduction of oxidative stress and inflammation, and the modulation of neurotrophic factors that promote neuronal survival and growth.

Vorteile Und Einschränkungen Für Laborexperimente

N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}nicotinamide has several advantages as a potential therapeutic agent, including its ability to cross the blood-brain barrier, its selectivity for PDE4D, and its relatively low toxicity. However, there are also some limitations to its use in laboratory experiments, including the need for further studies to determine optimal dosing and administration strategies, as well as the need for additional safety and efficacy data.

Zukünftige Richtungen

There are several potential future directions for the development and application of N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}nicotinamide. These include further preclinical studies to explore its therapeutic potential in other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, there is a need for clinical trials to evaluate its safety and efficacy in human patients, as well as studies to determine the optimal dosing and administration strategies for this promising therapeutic agent.

Synthesemethoden

The synthesis of N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}nicotinamide involves a multi-step process that starts with the reaction of 4-piperidone with piperonal to form 1-(1,3-benzodioxol-4-ylmethyl)-4-piperidone. This intermediate is then reacted with nicotinamide in the presence of a reducing agent to yield the final product, N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}nicotinamide.

Wissenschaftliche Forschungsanwendungen

N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}nicotinamide has been extensively studied in preclinical models of various neurological disorders, including Alzheimer's disease, Fragile X syndrome, and Rett syndrome. In these studies, N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}nicotinamide has been shown to improve cognitive function and memory, as well as reduce the levels of toxic proteins that are associated with these disorders.

Eigenschaften

IUPAC Name

N-[[1-(1,3-benzodioxol-4-ylmethyl)piperidin-3-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c24-20(16-6-2-8-21-11-16)22-10-15-4-3-9-23(12-15)13-17-5-1-7-18-19(17)26-14-25-18/h1-2,5-8,11,15H,3-4,9-10,12-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKPUGFMCUTVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C3C(=CC=C2)OCO3)CNC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[1-(1,3-benzodioxol-4-ylmethyl)piperidin-3-yl]methyl]pyridine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.